![molecular formula C20H12ClN3O4 B6138902 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide is a chemical compound that belongs to the class of acrylamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Wirkmechanismus
The mechanism of action of 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has also been shown to exhibit potent antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide in lab experiments is its potent anticancer activity. This compound can be used to study the mechanism of action of various anticancer drugs and their potential side effects. However, one of the significant limitations of using this compound is its toxicity. This compound exhibits potent cytotoxicity against various cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide. One of the significant directions is the development of new derivatives of this compound with improved anticancer and anti-inflammatory activity. Additionally, the use of this compound in combination with other anticancer drugs can also be explored to enhance its efficacy. Furthermore, the potential use of this compound as an antibacterial agent can also be studied in detail.
Conclusion:
In conclusion, 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide is a chemical compound that exhibits potent anticancer, anti-inflammatory, and antibacterial activity. This compound has gained significant attention in the scientific community due to its potential applications in various fields. Further research in this area can lead to the development of new and improved derivatives of this compound with enhanced activity and efficacy.
Synthesemethoden
The synthesis of 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide involves the reaction of 4-chloro-2-nitroaniline, furfural, and phenylacrylonitrile in the presence of a catalyst. This reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4/c21-14-6-8-17(18(11-14)24(26)27)19-9-7-16(28-19)10-13(12-22)20(25)23-15-4-2-1-3-5-15/h1-11H,(H,23,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLAFNWGYGKMJJ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)
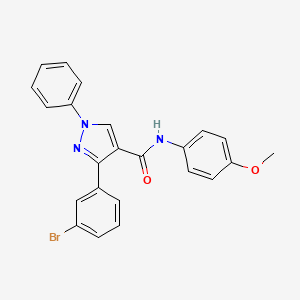
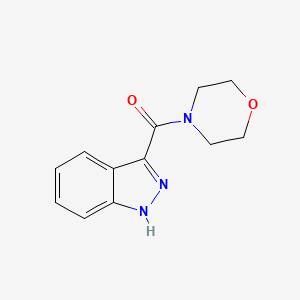

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
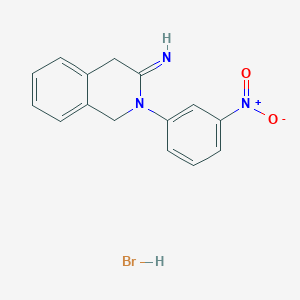
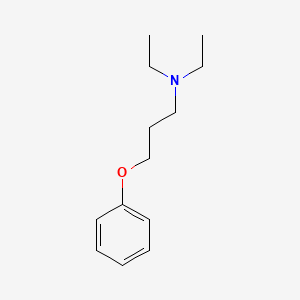
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6138895.png)
![[1-(2,4-dimethoxybenzoyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6138909.png)
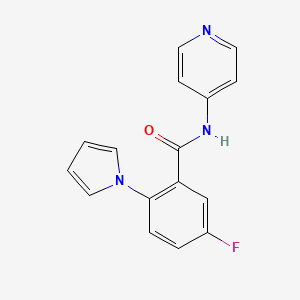
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)